molecular formula C19H12BrN3OS B3509364 N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide

N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide

Cat. No.: B3509364
M. Wt: 410.3 g/mol
InChI Key: BHLXWJITGKGTOJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide is a complex organic compound that features a bromopyridine moiety, a cyanophenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Bromopyridine Moiety: Starting with a pyridine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the bromopyridine intermediate.

    Formation of the Benzamide Structure: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites, while the cyanophenyl group can enhance binding affinity through π-π interactions. The benzamide structure may facilitate hydrogen bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide
  • N-(5-fluoropyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide
  • N-(5-iodopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide is unique due to the presence of the bromine atom, which can participate in halogen bonding, potentially enhancing its binding affinity and specificity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-14-9-10-18(22-12-14)23-19(24)15-6-2-4-8-17(15)25-16-7-3-1-5-13(16)11-21/h1-10,12H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXWJITGKGTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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